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molecular formula C12H9ClN6 B8336993 [1-(6-Chloro-pyrimidin-4yl)-1H-[1,2,4]triazol-3-yl]-phenyl-amine

[1-(6-Chloro-pyrimidin-4yl)-1H-[1,2,4]triazol-3-yl]-phenyl-amine

Cat. No. B8336993
M. Wt: 272.69 g/mol
InChI Key: KOBHHIBDIYRPSW-UHFFFAOYSA-N
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Patent
US07226920B2

Procedure details

To a suspension of 4,6-dichloro-pyrimidine (292 mg, 1.96 mmol ) in 5 ml anhydrous acetonitrile was added phenyl-(1H-[1,2,4]triazol-3-yl)-amine together with diisopropylamine (0.4 ml, 4.0 mmol). The mixture was heated at reflux in a sealed tube overnight. The reaction was cooled to room temperature and the solid was collected by filtration. The solid was washed with cold ether and dried under vacuum. Analytical data: LC/MS showed M+1=273.1, and M−1+271.2, retention time is 3.5 min. NMR in DMSO-d6: 9.78 (s, 1H); 9.28 (s, 1H); 8.90 (s, 1H); 7.90 (s, 1H); 7.65 (d, 2H); 7.28 (dd, 2H); 6.90 (dd, 1H).
Quantity
292 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[C:9]1([NH:15][C:16]2[N:20]=[CH:19][NH:18][N:17]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(NC(C)C)(C)C>C(#N)C>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([N:18]2[CH:19]=[N:20][C:16]([NH:15][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)=[N:17]2)[CH:7]=1

Inputs

Step One
Name
Quantity
292 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=NNC=N1
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux in a sealed tube overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
The solid was washed with cold ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=NC=N1)N1N=C(N=C1)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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